Anti-Staphylococcal Activity: Benzothiazole Class Shows No Detectable Inhibition vs. Potent Benzimidazole Analogs
In a direct comparative study of 2-anilinobenzazoles, the benzothiazole class (including N-Phenyl-1,3-benzothiazol-2-amine) exhibited no detectable anti-staphylococcal activity, whereas the corresponding 2-anilinobenzimidazole derivatives showed potent inhibition with a minimum MIC of 0.095 µg/mL [1]. The study explicitly states: 'none of the 2-anilinobenzothiazoles and benzoxazole derivatives exhibited inhibitory activity.' This represents a stark class-level functional divergence driven by the heterocyclic core.
| Evidence Dimension | In vitro anti-staphylococcal activity (MIC) |
|---|---|
| Target Compound Data | No inhibitory activity detected |
| Comparator Or Baseline | 2-Anilinobenzimidazole derivative (most potent): MIC = 0.095 µg/mL |
| Quantified Difference | > 1000-fold difference (no activity vs. potent activity) |
| Conditions | Standard in vitro MIC assay against Staphylococcus aureus |
Why This Matters
This data clarifies that N-Phenyl-1,3-benzothiazol-2-amine is not a suitable starting point for anti-staphylococcal drug discovery and directs procurement toward benzimidazole analogs if anti-staphylococcal activity is the goal.
- [1] European Journal of Medicinal Chemistry. Synthesis, potent anti-staphylococcal activity and QSARs of some novel 2-anilinobenzazoles. 2008;43(7):1390-1402. DOI: 10.1016/j.ejmech.2007.10.009 View Source
